N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide
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Overview
Description
N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide is a compound that belongs to the class of indolizine derivatives. Indolizine is a heterocyclic compound that contains a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of the carboxamide group at the 2-position and the fluorooxolan group at the 4-position of the indolizine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through various methods, including the cyclization of pyrrole derivatives with suitable electrophiles.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indolizine derivative with an appropriate amine under suitable conditions.
Addition of the Fluorooxolan Group: The fluorooxolan group can be introduced through nucleophilic substitution reactions using fluoroalkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorooxolan group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with target proteins, while the fluorooxolan group can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorooxolan-3-yl)indolizine-2-carboxamide
- N-(4-bromooxolan-3-yl)indolizine-2-carboxamide
- N-(4-methyloxolan-3-yl)indolizine-2-carboxamide
Uniqueness
N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-7-18-8-12(11)15-13(17)9-5-10-3-1-2-4-16(10)6-9/h1-6,11-12H,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVLMAWYKNSYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC(=O)C2=CN3C=CC=CC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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